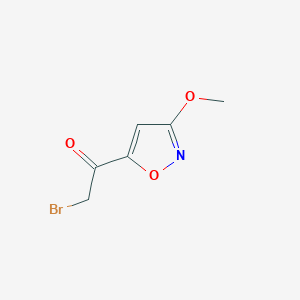

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO3 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3H2,1H3 |

InChI Key |

RYEZAVAVYVDROG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 3 Methoxyisoxazol 5 Yl Ethanone

Strategies for the Construction of the 3-Methoxyisoxazole Ring System

The formation of the isoxazole (B147169) ring is a cornerstone of heterocyclic chemistry, with several established methods for its synthesis. For a 3-methoxy substituted isoxazole, these methods are adapted to incorporate the methoxy group at the desired position. The main approaches include cycloaddition reactions, condensation reactions, and more contemporary metal-free synthetic routes.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely utilized method for the regioselective synthesis of isoxazoles. missouri.eduguidechem.com This reaction, often categorized under "click chemistry," involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne. commonorganicchemistry.com

To construct the 3-methoxyisoxazole ring, a methoxy-substituted nitrile oxide, such as methoxyacetonitrile oxide, would be reacted with an appropriate alkyne. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride or by the dehydration of a nitroalkane. missouri.eduguidechem.com The choice of alkyne determines the substituent at the 5-position of the isoxazole ring. For the synthesis of the precursor to the target molecule, 1-(3-methoxyisoxazol-5-yl)ethanone, an acetylenic ketone like 3-butyn-2-one would be the required dipolarophile.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of the five-membered isoxazole ring. nih.gov The regioselectivity of the reaction is a key consideration, and various factors, including the electronic nature of the substituents on both the nitrile oxide and the alkyne, can influence which regioisomer is formed. missouri.edu

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl Hydroximoyl Chloride | 1,3-Diketone | Base, Water | 3,4,5-Trisubstituted Isoxazole |

| Aldoxime | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole missouri.edu |

| Nitroalkane | Alkyne | Base | Substituted Isoxazole |

Condensation Reactions Involving Hydroxylamine and Activated Ketones or Aldehydes

Another classical and versatile approach to isoxazole synthesis is the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. guidechem.comresearchgate.net To obtain a 3-methoxyisoxazole, a β-keto ester or a 1,3-diketone bearing a methoxy group at the appropriate position is required.

For instance, the reaction of hydroxylamine with a methoxy-substituted β-keto ester, such as ethyl 4-methoxy-3-oxobutanoate, would lead to the formation of the 3-methoxyisoxazole ring. The reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. organic-chemistry.org The regioselectivity of the cyclization can often be controlled by the reaction conditions, such as pH. nih.gov

This methodology is advantageous due to the ready availability of a wide range of 1,3-dicarbonyl starting materials.

Table 2: Condensation Reactions for Isoxazole Ring Formation

| Carbonyl Compound | Reagent | Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydroxylamine Hydrochloride | Ethanol, Acetic Acid | 3,5-Disubstituted Isoxazole nih.gov |

| β-Keto Ester | Hydroxylamine | Basic or Acidic | 3-Substituted-isoxazol-5-one |

| Chalcone | Hydroxylamine Hydrochloride | Alkaline Medium | 3,5-Disubstituted Isoxazole |

Metal-Free Synthetic Approaches for Isoxazole Formation

In recent years, there has been a significant drive towards the development of more environmentally benign and sustainable synthetic methods. nih.gov In the context of isoxazole synthesis, this has led to the emergence of various metal-free approaches that avoid the use of potentially toxic and expensive metal catalysts. commonorganicchemistry.com

These methods often still rely on the fundamental principles of cycloaddition or condensation reactions but utilize alternative activation strategies. For example, hypervalent iodine reagents can be used to mediate the oxidative cyclization of aldoximes to form nitrile oxides for subsequent cycloaddition. nih.gov Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these reactions and improve yields in the absence of metal catalysts. nih.gov Furthermore, base-mediated metal-free syntheses of aminoisoxazoles have been developed on a multigram scale, highlighting the practicality of these approaches. nih.gov

These metal-free strategies offer a greener alternative for the construction of the 3-methoxyisoxazole ring system, aligning with the principles of sustainable chemistry.

Alpha-Bromination Approaches to Introduce the Bromine Atom

Once the precursor molecule, 1-(3-methoxyisoxazol-5-yl)ethanone, has been synthesized, the next critical step is the introduction of a bromine atom at the alpha-position of the ethanone (B97240) side chain. This transformation is a type of α-halogenation of a ketone, a fundamental reaction in organic synthesis.

Direct Bromination of 1-(3-Methoxyisoxazol-5-yl)ethanone Precursors (e.g., using Molecular Bromine, N-Bromosuccinimide, or Other Brominating Agents)

The direct bromination of the α-carbon of a ketone is a common and effective method. This can be achieved using various brominating agents, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most frequently employed. missouri.educommonorganicchemistry.comwikipedia.org

The reaction typically proceeds via an enol or enolate intermediate. wikipedia.org Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine source. Alternatively, under basic conditions, an enolate is formed, which then acts as the nucleophile.

Molecular Bromine (Br₂) : This is a powerful brominating agent, often used in a solvent like acetic acid or methanol. Careful control of stoichiometry is necessary to avoid di- or tri-bromination.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine. missouri.eduwikipedia.org It is often preferred for its ease of handling and for reactions where over-bromination is a concern. The reaction is frequently carried out in a solvent like carbon tetrachloride (CCl₄) and can be initiated by a radical initiator or by acid catalysis. wikipedia.org

Other Brominating Agents : Milder reagents such as pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB) can also be utilized, particularly when the substrate is sensitive to harsher conditions. commonorganicchemistry.com

Table 3: Common Reagents for Alpha-Bromination of Ketones

| Brominating Agent | Typical Conditions | Notes |

|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid, Chloroform | Highly reactive, can lead to multiple brominations. |

| N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (AIBN) or Acid Catalyst | Milder, more selective, and easier to handle than Br₂. missouri.educommonorganicchemistry.comwikipedia.org |

| Pyridinium Hydrobromide Perbromide (PHP) | THF | Solid, stable, and convenient source of bromine. commonorganicchemistry.com |

Regioselective Bromination Techniques for Alpha-Carbonylation

Achieving high regioselectivity in the α-bromination of ketones is crucial, especially when there are multiple possible sites for halogenation. For 1-(3-methoxyisoxazol-5-yl)ethanone, the primary concern is to ensure bromination occurs exclusively on the methyl group of the ethanone moiety and not on the isoxazole ring itself.

The isoxazole ring is generally considered to be an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems. However, the reaction conditions must be carefully chosen to favor the desired α-bromination over potential ring bromination.

The use of acid catalysis for the bromination of ketones is a key technique for ensuring regioselectivity. The acid promotes the formation of the enol, which is the reactive intermediate for halogenation at the α-position. The rate of halogenation in acid-catalyzed reactions is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step.

For substrates that might be sensitive, the use of milder brominating agents like NBS is advantageous. The choice of solvent can also play a role in controlling the reaction's outcome.

One-Pot Synthetic Strategies for α-Bromoketones

Another one-pot approach involves the reaction of ketones with N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, often in an ionic liquid as a recyclable medium. This method allows for the direct conversion of a ketone to its α-bromo derivative. Furthermore, the in situ formation of an α-bromoketone from an ethylarene using NBS as both an oxidant and a bromine source, followed by trapping with a nucleophile, demonstrates the versatility of one-pot procedures.

| Starting Material Type | Reagents | Key Features |

| Secondary Alcohols | Oxidizing Agent, Bromine Source | Tandem oxidation-bromination |

| Ketones | N-Bromosuccinimide (NBS), Acid Catalyst | Direct α-bromination |

| Ethylarenes | N-Bromosuccinimide (NBS) | In situ formation and subsequent reaction |

Sequential Synthesis: Isoxazole Formation Followed by α-Bromination

The most direct and commonly inferred pathway for the synthesis of 2-bromo-1-(3-methoxyisoxazol-5-yl)ethanone is a sequential approach. This method involves two principal stages: the initial construction of the 1-(3-methoxyisoxazol-5-yl)ethanone core, followed by the selective bromination at the α-carbon of the ethanone moiety.

Step 1: Synthesis of 1-(3-methoxyisoxazol-5-yl)ethanone

The synthesis of the isoxazole ring is a cornerstone of this sequence. A plausible route involves the condensation of a 1,3-dicarbonyl compound with a hydroxylamine derivative. Specifically, a β-ketoester such as methyl acetoacetate can react with methoxyamine hydrochloride. This reaction proceeds via the formation of an oxime, which then undergoes cyclization to yield the 3-methoxyisoxazole ring system with an ester group at the 5-position. Subsequent reaction of this ester with a Grignard reagent, such as methylmagnesium bromide, would introduce the acetyl group, affording 1-(3-methoxyisoxazol-5-yl)ethanone.

Alternatively, the reaction of a diketone with hydroxylamine can also lead to the formation of the isoxazole core.

Step 2: α-Bromination

With the precursor ketone in hand, the subsequent step is the selective bromination of the methyl group adjacent to the carbonyl. This transformation is a classic reaction in organic synthesis and can be achieved using various brominating agents. Molecular bromine (Br₂) in a suitable solvent, such as acetic acid or methanol, is a common choice. The reaction is often catalyzed by an acid to promote enolization, which is the reactive intermediate.

Another widely used and often more selective reagent is N-bromosuccinimide (NBS). The reaction with NBS can be initiated by a radical initiator or by acid catalysis. This method is generally milder and can offer better control over the regioselectivity of the bromination, minimizing potential side reactions.

Convergent Synthesis: Combining Pre-formed Isoxazole and Bromo-Ketone Fragments

A convergent synthetic strategy involves the preparation of key fragments of the target molecule separately, followed by their assembly in a later stage. For this compound, this would entail the synthesis of a 3-methoxyisoxazole derivative with a suitable functional group at the 5-position and a separate two-carbon bromo-ketone fragment.

For example, a 3-methoxyisoxazole-5-carboxylic acid could be converted to its corresponding acid chloride. This activated species could then be reacted with a suitable nucleophile, such as the enolate of bromoacetone or a related bromoacetyl synthon. However, the reactivity of the bromo-ketone fragment presents challenges, as it is also an electrophile.

A more viable convergent approach might involve the coupling of a 5-metallo-3-methoxyisoxazole (e.g., a lithiated or Grignard derivative) with a bromoacetyl halide or a related electrophilic two-carbon unit. This would directly form the carbon-carbon bond between the isoxazole ring and the bromo-ethanone side chain. The success of such a strategy would heavily depend on the stability of the organometallic isoxazole and the careful control of reaction conditions to prevent side reactions.

Optimization of Reaction Conditions: Solvent Effects, Temperature, Catalyst Loading, and Reagent Stoichiometry

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the α-bromination step.

Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of the bromination. Protic solvents like methanol and acetic acid can participate in the reaction by stabilizing intermediates and promoting enolization. Aprotic solvents such as dichloromethane and chloroform are also commonly used. In some cases, ionic liquids have been shown to be effective and recyclable media for α-bromination reactions.

Temperature: The reaction temperature is a critical parameter. While some brominations proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, lower temperatures might be necessary to control selectivity and prevent the formation of di-brominated byproducts. For the bromination of acetophenone derivatives, reactions are often conducted at or below room temperature to favor mono-bromination.

Catalyst Loading: In acid-catalyzed brominations, the amount of catalyst can affect the reaction kinetics. A sufficient amount of acid is required to facilitate enol formation, but excessive amounts can lead to side reactions or degradation of the starting material or product. For instance, sulfuric acid has been demonstrated as an efficient and regioselective catalyst for the α-bromination of methyl aryl ketones.

Reagent Stoichiometry: The molar ratio of the ketone to the brominating agent is a key factor in controlling the degree of bromination. Using a slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents of bromine or NBS) is common to ensure complete conversion of the starting material. However, a large excess can lead to the formation of α,α-dibromoketones. Careful control of the stoichiometry is therefore essential for achieving high yields of the desired mono-bromo product.

| Parameter | Influence on Reaction | Typical Conditions for α-Bromination |

| Solvent | Can affect reaction rate and selectivity. | Acetic acid, methanol, dichloromethane, chloroform, ionic liquids. |

| Temperature | Controls reaction rate and selectivity. | 0°C to room temperature to favor mono-bromination. |

| Catalyst | Facilitates enolization in acid-catalyzed reactions. | Catalytic amounts of H₂SO₄ or other acids. |

| Reagent Ratio | Determines the extent of bromination. | Slight excess (1.1-1.5 eq.) of brominating agent. |

Stereoselective Synthetic Pathways to Analogous α-Bromoketones and Isoxazoles

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of analogous α-bromoketones and isoxazoles that may possess stereogenic centers.

Stereoselective α-Bromination: The enantioselective α-halogenation of ketones can be achieved using chiral catalysts. Organocatalysis, employing chiral amines or phase-transfer catalysts, has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. For example, chiral proline derivatives can catalyze the enantioselective α-bromination of aldehydes and ketones. Similarly, chiral Lewis acids can be used to achieve stereocontrol in the halogenation of β-ketoesters.

Stereoselective Isoxazole Synthesis: The stereochemistry of substituents on the isoxazole ring can be controlled during its synthesis. For instance, 1,3-dipolar cycloaddition reactions between nitrile oxides and chiral alkenes can lead to the formation of isoxazolines with defined stereocenters. Subsequent oxidation can then yield the corresponding isoxazole while retaining stereochemical information if applicable. The use of chiral auxiliaries on either the nitrile oxide or the dipolarophile is another established strategy for inducing stereoselectivity in these cycloadditions.

These stereoselective methods, while not directly applicable to the achiral target compound, are crucial for the synthesis of a broader range of structurally diverse and potentially biologically active analogues.

Role As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds (e.g., Thiazoles, Pyrazoles, Oxazoles)

The α-bromoketone moiety is a classic electrophile for the construction of various five-membered heterocyclic rings. By reacting with appropriate nucleophilic partners, 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone can be readily converted into more complex heterocyclic systems.

Thiazoles: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. While specific examples with this compound are not extensively documented, the general applicability of this reaction suggests its utility. For instance, the reaction of various 2-bromo-1-arylethanone derivatives with thioamides is a common strategy for the synthesis of 2,4-disubstituted thiazoles. organic-chemistry.org Similarly, other α-bromoketones are widely used in the synthesis of thiazole derivatives with potential biological activities. nih.govnih.gov The reaction of this compound with a thioamide, such as thioformamide, would be expected to yield a 2-unsubstituted-4-(3-methoxyisoxazol-5-yl)thiazole.

Pyrazoles: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. While not a direct precursor in the classical Knorr pyrazole synthesis, α-bromoketones can be used to generate the necessary 1,3-dicarbonyl intermediate. Alternatively, α-bromoketones can react with hydrazones to form pyrazoles. organic-chemistry.org For example, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been utilized as a versatile precursor for novel pyrazolylthiazoles. researchgate.net The reaction of this compound with hydrazine or a substituted hydrazine would likely proceed through the formation of a dihydropyrazole intermediate, which could then be oxidized to the corresponding pyrazole.

Oxazoles: The synthesis of oxazoles from α-bromoketones can be achieved through various methods, including the Bredereck and Robinson-Gabriel syntheses. In the Robinson-Gabriel synthesis, an α-acylamino ketone is cyclized and dehydrated to form the oxazole ring. The requisite α-acylamino ketone can be prepared from the corresponding α-bromoketone by reaction with an amide. A more direct route is the reaction of an α-bromoketone with a primary amide. For instance, various 2,5-disubstituted oxazoles can be synthesized from α-bromoketones and amides. organic-chemistry.orgijpsonline.com

Table 1: Synthesis of Heterocyclic Scaffolds

| Heterocycle | General Reaction | Reactant for this compound | Expected Product |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Thioamide | 2-Substituted-4-(3-methoxyisoxazol-5-yl)thiazole |

| Pyrazole | Reaction with Hydrazine | Hydrazine/Substituted Hydrazine | 3-(3-methoxyisoxazol-5-yl)pyrazole |

Construction of Fused Polycyclic Systems Incorporating Isoxazole (B147169) Moieties

The isoxazole ring itself can participate in various cycloaddition and rearrangement reactions, providing pathways to more complex fused heterocyclic systems. Furthermore, the bromoacetyl group of this compound can be used to introduce a reactive handle for subsequent cyclization reactions, leading to the formation of fused polycyclic structures.

One common strategy involves the initial formation of a larger heterocyclic ring, which then undergoes an intramolecular reaction to form a fused system. For example, the isoxazole moiety can be a precursor to other heterocyles through ring-opening and rearrangement reactions, which can then be incorporated into fused systems. mdpi.com Additionally, intramolecular cycloaddition reactions of precursors derived from isoxazoles can lead to the formation of fused systems. nih.gov While specific examples utilizing this compound are scarce, the general principles of constructing fused heterocyclic systems suggest its potential in this area. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is a critical aspect of modern drug discovery and development. While this compound is an achiral molecule, it can be used as a prochiral substrate in stereoselective reactions.

The carbonyl group of the α-bromoketone can be a target for stereoselective reduction using chiral reducing agents, leading to the formation of chiral bromohydrins. These chiral intermediates can then be used in the synthesis of enantiomerically enriched compounds. Furthermore, the α-carbon bearing the bromine atom can be a site for stereoselective nucleophilic substitution reactions. For instance, the photochemical activity of a donor-acceptor complex can drive the stereoselective catalytic α-alkylation of aldehydes, a principle that could potentially be extended to reactions involving α-bromoketones. nih.gov The field of stereoselective reactions is vast, and while direct applications with this specific compound are not widely reported, the functional handles present allow for its potential use in such transformations. masterorganicchemistry.com

Application in Multicomponent Reaction (MCR) Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly efficient and atom-economical. α-Bromoketones are known to participate in various MCRs.

For example, a three-component reaction between an α-bromoketone, a primary amine, and an isocyanide can lead to the formation of highly substituted imidazole derivatives. While there are no specific reports on the use of this compound in MCRs, its structure suggests that it could be a suitable substrate for such reactions. The development of novel MCRs is an active area of research, and the incorporation of unique building blocks like this compound could lead to the discovery of new and efficient synthetic methodologies.

Integration into Divergent Synthetic Libraries

Divergent synthesis is a strategy used to create a library of structurally diverse compounds from a common intermediate. The versatile reactivity of this compound makes it an ideal starting point for the construction of such libraries.

Starting from this single compound, a variety of different heterocyclic cores can be synthesized as described in section 4.1. Each of these new scaffolds can then be further functionalized at different positions, leading to a rapid expansion of molecular diversity. For example, the newly formed thiazole, pyrazole, or oxazole rings can be subjected to various substitution reactions, and the methoxy group on the isoxazole ring can potentially be modified. This approach allows for the efficient exploration of chemical space and is a valuable tool in the search for new bioactive molecules.

Mechanistic and Theoretical Investigations of 2 Bromo 1 3 Methoxyisoxazol 5 Yl Ethanone Chemistry

Elucidation of Reaction Mechanisms for Key Synthetic and Transformative Pathways

The synthetic and transformative pathways of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone are governed by the interplay of the electrophilic carbonyl carbon, the reactive α-carbon bearing the bromine atom, and the electronic nature of the 3-methoxyisoxazole ring.

The synthesis of the parent ketone, 1-(3-methoxyisoxazol-5-yl)ethanone, can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with appropriate alkynes. nih.govbeilstein-journals.org The subsequent α-bromination is a key step to affording the title compound. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine. libretexts.orgmasterorganicchemistry.com The acid catalysis serves to increase the rate of enol formation, which is often the rate-determining step. pearson.com

The transformative pathways of this compound are diverse, owing to its nature as a bifunctional electrophile. wikipedia.org It can undergo nucleophilic substitution at the α-carbon, react at the carbonyl carbon, or participate in rearrangements and cycloadditions. wikipedia.orgnih.gov

A detailed understanding of the reaction mechanisms for the synthesis and subsequent reactions of this compound necessitates an analysis of the transition states involved.

For the acid-catalyzed α-bromination of 1-(3-methoxyisoxazol-5-yl)ethanone, the key transition state would be that of the enol reacting with molecular bromine. This transition state is expected to have a four-centered-like structure, with the C-Br bond forming and the C=C double bond of the enol breaking simultaneously. The energy of this transition state will be influenced by the electronic properties of the 3-methoxyisoxazole ring. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the isoxazole (B147169) ring will affect the stability of the enol intermediate and the transition state.

In nucleophilic substitution reactions at the α-carbon, the transition state will be dependent on the mechanism (SN1 or SN2). For an SN2 reaction, a trigonal bipyramidal transition state is expected, where the nucleophile attacks the α-carbon and the bromide ion departs. The stereochemistry of this reaction would be inverted if the α-carbon were chiral. The rate of this reaction would be sensitive to the steric hindrance around the α-carbon and the nature of the nucleophile.

The investigation of intermediates and the mapping of reaction coordinates provide a deeper insight into the energy landscape of the reactions of this compound.

In the synthesis of the title compound, the enol of 1-(3-methoxyisoxazol-5-yl)ethanone is a crucial intermediate. The stability of this enol, relative to the keto tautomer, will be influenced by the electronic and steric effects of the 3-methoxyisoxazol-5-yl group. Computational studies on similar heterocyclic ketones could provide quantitative estimates of this keto-enol equilibrium.

For transformative reactions, various intermediates can be envisaged. For instance, in reactions with bidentate nucleophiles, such as thiourea, a thiazole ring can be formed. The reaction would proceed through a tetrahedral intermediate at the carbonyl carbon, followed by cyclization and dehydration. The reaction coordinate for such a transformation would involve multiple steps, each with its own transition state and intermediate.

A hypothetical reaction coordinate diagram for the SN2 reaction of this compound with a generic nucleophile (Nu-) is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0 |

| Transition State | [Nu---C(H2)---Br]---CO-isoxazole | +15 |

| Products | 2-Nu-1-(3-methoxyisoxazol-5-yl)ethanone + Br- | -10 |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of molecules like this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) calculations are well-suited for studying the electronic structure and predicting the reactivity of organic molecules. researchgate.netnih.govirjweb.com For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The LUMO is expected to be localized on the carbonyl group and the α-carbon, indicating their electrophilic nature.

Generate electrostatic potential maps: These maps would visually represent the electron distribution in the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen and the nitrogen of the isoxazole ring are expected to be electron-rich, while the carbonyl carbon and the α-carbon are expected to be electron-poor.

Predict reaction pathways and transition state energies: DFT calculations can be used to model reaction mechanisms, locate transition states, and calculate activation energies, providing quantitative insights into reaction kinetics.

A hypothetical table of calculated electronic properties for this compound using DFT is provided below.

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, its conformational flexibility, and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov MD simulations could be used to:

Explore the conformational landscape: The rotation around the single bond connecting the carbonyl group to the isoxazole ring and the bond between the α-carbon and the carbonyl carbon can lead to different conformers. MD simulations can explore the relative energies of these conformers and the barriers to their interconversion.

Simulate solvation effects: The behavior of the molecule in different solvents can be studied by performing MD simulations in a solvent box. This can provide information on how the solvent molecules arrange around the solute and how they affect its conformation and reactivity.

Model interactions with biological targets: If the molecule is being investigated for its biological activity, MD simulations can be used to study its binding to a target protein or enzyme. This can help in understanding the binding mode and in designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govtandfonline.com While a QSAR study would require a dataset of related compounds with measured activities, a hypothetical QSAR model could be developed to predict the reactivity of 2-bromo-1-(substituted-isoxazol-5-yl)ethanones in a specific reaction.

The model would use various molecular descriptors, calculated from the 2D or 3D structures of the molecules, as independent variables. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The dependent variable would be a measure of reactivity, such as the rate constant of a reaction.

A hypothetical QSAR equation for predicting the rate constant (log k) of a nucleophilic substitution reaction could be:

log k = 0.5 * σp - 0.2 * Es + 1.2 * qCα + C

where σp is the Hammett substituent constant for a substituent on the isoxazole ring, Es is the Taft steric parameter, qCα is the calculated partial charge on the α-carbon, and C is a constant. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized analogs.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in nucleophilic substitution reactions are significantly influenced by the electronic properties of substituents on the isoxazole ring. These effects can be understood by considering the principles of physical organic chemistry, including inductive and resonance effects, which alter the electron density at the reaction center.

Theoretical studies on substituted five-membered heterocyclic rings, such as thiophenes, have shown that the nature and position of substituents significantly impact the activation energies of nucleophilic aromatic substitution reactions. nih.gov By analogy, substituents on the isoxazole ring of this compound are expected to exhibit similar behavior.

Electron-Donating Groups (EDGs): The introduction of additional electron-donating groups on the isoxazole ring would be expected to decrease the reactivity of the α-carbon towards nucleophiles. This is because EDGs increase the electron density on the isoxazole ring, which in turn can partially mitigate the electron-withdrawing effect on the bromoethanone side chain. This would lead to a less electrophilic α-carbon and consequently, a slower reaction rate.

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups on the isoxazole ring would likely enhance the reactivity of this compound. EWGs would further decrease the electron density of the isoxazole ring, amplifying its electron-withdrawing nature. This would result in a more electrophilic α-carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. For instance, computational studies on the nucleophilic substitution of other heterocyclic compounds have demonstrated that electron-acceptor substituents increase the electrophilicity of the reaction center. puce.edu.ec

The selectivity of the reaction, particularly in cases where multiple reaction pathways are possible, can also be governed by substituent effects. For example, in reactions with ambident nucleophiles, the electronic nature of the substituents on the isoxazole ring could influence the regioselectivity of the attack.

A hypothetical representation of the influence of substituents on the relative reaction rates, based on general principles, is presented in the table below.

| Substituent at 4-position of Isoxazole Ring | Electronic Effect | Expected Impact on Reactivity |

| -NO₂ | Electron-Withdrawing | Increase |

| -CN | Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing (Inductive) | Increase |

| -H | (Reference) | - |

| -CH₃ | Electron-Donating (Inductive) | Decrease |

| -NH₂ | Electron-Donating (Resonance) | Decrease |

Table 1. Predicted influence of substituents on the reactivity of this compound.

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction is conducted can have a profound impact on its kinetics and thermodynamics, and reactions involving this compound are no exception. The choice of solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction rate and equilibrium position. Nucleophilic substitution reactions, which are characteristic of α-bromo ketones, are particularly sensitive to solvation effects.

The mechanism of nucleophilic substitution at the α-carbon of this compound is expected to proceed via an S(_N)2-like pathway. In such reactions, the nature of the solvent can significantly affect the nucleophilicity of the attacking species and the stability of the transition state.

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have the ability to form hydrogen bonds. While they can dissolve ionic nucleophiles, they also tend to solvate them extensively. This solvation shell can hinder the nucleophile's ability to attack the electrophilic α-carbon, thereby decreasing the reaction rate. Furthermore, polar protic solvents can stabilize both the departing bromide anion and the starting materials through hydrogen bonding.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are polar but lack acidic protons for hydrogen bonding. In these solvents, anionic nucleophiles are less strongly solvated and are therefore more "naked" and reactive. This generally leads to a significant increase in the rate of S(_N)2 reactions. The transition state, which involves a charge-delocalized species, is also stabilized by the polar nature of these solvents, further accelerating the reaction. Computational studies on nucleophilic substitution reactions of other α-bromo-1-arylethanone derivatives have been performed to understand these interactions at a molecular level. semanticscholar.org

Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, ionic nucleophiles have poor solubility, which severely limits the reaction rate. The transition state of an S(_N)2 reaction is also typically more polar than the reactants, and thus would be destabilized in a nonpolar environment, leading to a higher activation energy and a slower reaction.

The thermodynamic profile of the reaction can also be influenced by the solvent. The relative stability of the products versus the reactants can be altered by differential solvation. For example, if the products are more polar than the reactants, a polar solvent will favor the forward reaction, shifting the equilibrium towards the products.

The following table summarizes the expected general effects of different solvent types on the kinetics of the nucleophilic substitution of this compound.

| Solvent Type | Example(s) | Expected Effect on Reaction Rate (S(_N)2) | Rationale |

| Polar Protic | Water, Methanol | Decrease | Strong solvation of the nucleophile, hindering its reactivity. |

| Polar Aprotic | DMF, DMSO, Acetone | Increase | Weak solvation of the nucleophile, enhancing its reactivity. Stabilization of the polar transition state. |

| Nonpolar | Hexane, Toluene | Significant Decrease | Poor solubility of ionic nucleophiles and destabilization of the polar transition state. |

Table 2. Predicted solvation effects on the reaction kinetics of this compound.

It is important to note that while these are general trends, the specific interactions between the solvent, the nucleophile, and the substrate can lead to more complex behavior. Computational studies can provide deeper insights into the specific solvation shells and their impact on the reaction energy profiles.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 3 Methoxyisoxazol 5 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the elucidation of the molecular structure of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, a comprehensive picture of the atomic connectivity and spatial arrangement can be obtained.

¹H and ¹³C NMR for Core Structure Elucidation

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structural analogs.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methoxy group protons, the methylene (B1212753) protons of the bromo-ethanone moiety, and the proton on the isoxazole (B147169) ring. The methoxy protons would appear as a singlet, while the methylene protons would also be a singlet. The isoxazole proton would appear as a singlet further downfield.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show signals for the carbonyl carbon, the carbons of the isoxazole ring, the methylene carbon, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~4.0 | ~58 |

| Methylene (CH₂) | ~4.5 | ~35 |

| Isoxazole (CH) | ~7.0 | ~100 |

| Isoxazole (C-O) | - | ~160 |

| Isoxazole (C=N) | - | ~165 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, no significant COSY correlations are expected as the protons are isolated as singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would confirm the assignments of the methylene and methoxy protons to their respective carbons, as well as the isoxazole proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for determining the connectivity across multiple bonds. Key expected correlations would include the methylene protons showing a correlation to the carbonyl carbon and the adjacent isoxazole ring carbon. The methoxy protons would show a correlation to the carbon of the isoxazole ring to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In this case, a NOESY experiment could potentially show a correlation between the methoxy group protons and the isoxazole ring proton, which would help to confirm their relative positions. However, no experimental NOESY data for this specific compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₆H₆BrNO₃, is 220.9582 g/mol for the [M]⁺ ion and 221.9660 g/mol for the [M+H]⁺ ion. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis for Structural Information

The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to be initiated by the cleavage of the weakest bonds.

A likely primary fragmentation pathway would involve the loss of a bromine radical (•Br), followed by the loss of a molecule of carbon monoxide (CO). Another possible fragmentation pathway could involve the cleavage of the bond between the carbonyl group and the isoxazole ring. The isoxazole ring itself can undergo characteristic ring-opening fragmentation pathways. The presence of the bromine isotopes will result in doublet peaks for all bromine-containing fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

|---|---|

| 221/223 | [M+H]⁺ |

| 142 | [M - Br]⁺ |

| 114 | [M - Br - CO]⁺ |

Note: The m/z values for bromine-containing fragments are given for the ⁷⁹Br/⁸¹Br isotopes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

To date, there are no publicly available reports on the single-crystal X-ray structure of this compound. If a suitable single crystal of the compound were to be grown, an X-ray diffraction study would unequivocally confirm its molecular structure. Such a study would reveal the planarity of the isoxazole ring and the conformation of the bromo-ethanone side chain relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the solid-state assembly of the molecules.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3-methoxyisoxazol-5-yl)ethanone |

| 2-Bromo-1-(isoxazol-5-yl)ethanone |

Conformation and Torsion Angle Analysis

For instance, in the crystal structure of 2-Bromo-1-(3-nitro-phen-yl)ethanone, two independent molecules are present in the asymmetric unit, with the ethanone (B97240) group lying nearly planar with the benzene ring. nih.gov The torsion angle involving the bromine atom is slightly twisted. nih.gov Similarly, in derivatives of 1,5-Diaryl-3-Oxo-1,4-Pentadiene, variations in dihedral angles are observed, indicating conformational flexibility influenced by substituent groups. A study on 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone also revealed two crystallographically independent molecules with similar geometries, where the Br—C—C=O torsion angles were determined to be 1.2 (4)° and -2.8 (4)°. researchgate.net

Table 1: Expected Torsion Angles in this compound based on Analogous Structures

| Torsion Angle | Description | Expected Value (°) |

| O(isoxazole)-C(isoxazole)-C(carbonyl)-O(carbonyl) | Defines the orientation of the carbonyl group relative to the isoxazole ring. | Near 0° or 180° for planarity, but can deviate. |

| C(isoxazole)-C(carbonyl)-C(methylene)-Br | Defines the orientation of the bromine atom relative to the carbonyl group. | Can vary, influencing reactivity. |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which dictates the crystal's stability and physical properties. While a specific crystal packing diagram for this compound is not available, the analysis of related isoxazole and bromoethanone structures provides a strong indication of the types of interactions that are likely to be present.

Crystal structures of various isoxazole derivatives reveal the prevalence of weak intermolecular forces such as C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking interactions, which together create a three-dimensional network. nih.govnih.gov For example, in the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, the packing is characterized by C—H⋯O, C—H⋯N, and C—H⋯π interactions. nih.gov In the case of 2-Bromo-1-(3-nitro-phen-yl)ethanone, an extensive array of weak C—H⋯O hydrogen bonds, π–π ring stacking (with centroid-centroid distances of 3.710 (5) and 3.677 (5) Å), and short Br⋯O intermolecular interactions contribute to the crystal's stability. nih.gov

For this compound, it is expected that the crystal packing will be stabilized by a combination of the following interactions:

C—H⋯O Hydrogen Bonds: The hydrogen atoms on the isoxazole ring and the methylene group can interact with the oxygen atoms of the methoxy and carbonyl groups of neighboring molecules.

C—H⋯N Hydrogen Bonds: Interactions between hydrogen atoms and the nitrogen atom of the isoxazole ring are also plausible. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding (Br⋯O or Br⋯N interactions) with electronegative atoms in adjacent molecules.

π–π Stacking: The electron-rich isoxazole rings of adjacent molecules may engage in π–π stacking interactions.

These interactions would collectively form a stable, three-dimensional supramolecular architecture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Based on data from related compounds, the following characteristic peaks can be anticipated:

C=O Stretching: A strong absorption band is expected in the range of 1740–1760 cm⁻¹ for the carbonyl group of the ethanone moiety. Isoxazole derivatives are known to show a carbonyl C=O stretch in this region. tandfonline.com For comparison, 2-bromo-1-phenyl-ethanone, a related compound, also shows a strong C=O stretching vibration. nist.gov

C=N Stretching: The isoxazole ring contains a C=N double bond, which is expected to show an absorption band in the region of 1580–1620 cm⁻¹. tandfonline.com

C-O Stretching: The methoxy group (O-CH₃) attached to the isoxazole ring will exhibit C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond of the bromoacetyl group will have a characteristic stretching vibration at lower frequencies, generally in the 500-700 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching from the isoxazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylene groups will appear just below 3000 cm⁻¹. C-H bending vibrations will be observed at lower frequencies.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretching | 1740 - 1760 tandfonline.com |

| C=N (isoxazole) | Stretching | 1580 - 1620 tandfonline.com |

| C-O (methoxy) | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org For this compound, the presence of the conjugated isoxazole ring and the carbonyl group suggests that π → π* and n → π* transitions will be the most significant. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In conjugated systems, the energy gap for these transitions is smaller, leading to absorption at longer wavelengths. libretexts.org The conjugated system of the isoxazole ring in this compound is expected to give rise to a strong π → π* absorption band in the UV region. The extent of conjugation influences the position of the absorption maximum (λ_max).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen of the carbonyl group or the nitrogen and oxygen of the isoxazole ring, to a π* antibonding orbital. libretexts.org These transitions are generally weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. libretexts.org

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Polar solvents can stabilize the ground state of n → π* transitions through hydrogen bonding, leading to a blue shift (hypsochromic shift) to shorter wavelengths. libretexts.org Conversely, π → π* transitions often experience a red shift (bathochromic shift) to longer wavelengths in polar solvents. libretexts.org

While specific λ_max values for this compound are not documented, a typical UV-Vis spectrum would likely show a high-intensity band below 250 nm corresponding to a π → π* transition and a lower-intensity band at a longer wavelength corresponding to an n → π* transition.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity |

| π → π | π (isoxazole, C=O) → π (isoxazole, C=O) | High |

| n → π | n (O of C=O, N of isoxazole, O of isoxazole) → π (isoxazole, C=O) | Low |

Exploration of Biological Activity Mechanisms of 2 Bromo 1 3 Methoxyisoxazol 5 Yl Ethanone and Its Analogs

Molecular Mechanism of Action Through Electrophilic Reactivity of the α-Bromoketone Moiety

The presence of an α-bromoketone functional group is a strong indicator of potential covalent interaction with biological macromolecules. This reactivity is central to the compound's hypothesized mechanism of action.

The carbon atom alpha to the carbonyl group in 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone is highly electrophilic. This is due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This electrophilicity makes it a prime target for nucleophilic attack by amino acid residues within proteins.

Key nucleophilic residues that are susceptible to such modification include:

Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and is often involved in covalent interactions with electrophilic compounds.

Lysine: The ε-amino group (-NH2) of lysine can also act as a nucleophile.

Histidine: The imidazole side chain of histidine contains nucleophilic nitrogen atoms.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic residue attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond with the protein. This irreversible modification can significantly alter the protein's structure and function. nih.govnih.govresearchgate.net

A primary consequence of the covalent modification of proteins is the potential for enzyme inhibition or, in some cases, activation. nih.govresearchgate.net When the targeted amino acid residue is located within the active site of an enzyme, the alkylation event can have a profound impact on its catalytic activity.

Inhibition: If the modified residue is essential for substrate binding or the catalytic mechanism, the covalent attachment of the this compound moiety can block the active site, preventing the substrate from binding or interfering with the catalytic process. This leads to irreversible inhibition of the enzyme.

Activation: While less common, it is conceivable that in certain instances, the covalent modification could lock the enzyme in a more active conformation, leading to its activation.

The specificity of this interaction is determined by the accessibility and reactivity of the nucleophilic residues within the active site of a particular enzyme.

Role of the Isoxazole (B147169) Heterocycle in Modulating Biological Activity

The isoxazole ring can participate in various non-covalent interactions with biological targets, which are essential for molecular recognition and binding affinity. researchgate.netbiorxiv.org These interactions can include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. daneshyari.com

π-π Stacking: The aromatic nature of the isoxazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. daneshyari.com

Dipole-Dipole Interactions: The heteroatoms in the ring create a dipole moment, which can lead to favorable dipole-dipole interactions.

These interactions help to properly orient the molecule within the binding site of a target protein, thereby increasing the efficiency of the covalent interaction mediated by the α-bromoketone.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogs of this compound, SAR studies would systematically modify different parts of the molecule to probe their importance for its biological effects.

Key areas for SAR exploration would include:

The α-Bromoketone Moiety: Replacing the bromine with other halogens (e.g., chlorine) or other leaving groups would provide insight into the importance of the leaving group's ability for the covalent reaction.

The Linker: The ethanone (B97240) linker connecting the isoxazole ring and the bromine atom could also be modified to assess the impact of length and flexibility on activity.

Below is a hypothetical data table illustrating the type of data that would be generated from SAR studies, showing how modifications could influence inhibitory activity (represented by IC50 values).

| Compound | R1 Substituent on Isoxazole | R2 at α-carbon | IC50 (µM) |

| 1 | 3-methoxy | Br | 5.2 |

| 2 | 3-ethoxy | Br | 7.8 |

| 3 | 3-chloro | Br | 2.1 |

| 4 | 3-methoxy | Cl | 10.5 |

| 5 | 3-methoxy | I | 3.9 |

This is a representative table for illustrative purposes.

Such studies are crucial for optimizing the potency and selectivity of lead compounds and for gaining a deeper understanding of their molecular mechanisms of action. nih.govdundee.ac.uk

Correlation of Structural Modifications with Molecular Target Engagement

The engagement of this compound and its analogs with molecular targets is likely influenced by modifications to both the isoxazole ring and the substituents attached to it.

The α-bromoketone moiety is a key feature for potential covalent interactions. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within a protein's binding site. This can lead to irreversible inhibition of the target protein. The reactivity of the α-bromoketone can be modulated by the electronic properties of the isoxazole ring.

Alterations to the substituents on analogous compounds have shown clear correlations with biological activity. For example, in a study of isoxazole derivatives as 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, the replacement of an N-hydroxyformamidine moiety with an isoxazole ring maintained potent inhibitory activity while improving chemical stability. nih.gov This highlights the isoxazole ring as a key pharmacophore.

Elucidation of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore model for a specific biological effect outlines the essential structural features and their spatial arrangement required for a molecule to interact with a specific biological target. For isoxazole-containing compounds, these models often highlight the importance of the isoxazole ring as a central scaffold that correctly orients other functional groups for optimal target interaction.

Based on studies of various isoxazole derivatives, a general pharmacophore model for enzyme inhibition might include:

A central heterocyclic ring (the isoxazole): This acts as a scaffold. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Substituents at key positions: For example, in a pharmacophore model for System xc- transporter inhibitors, the isoxazole ring serves as a scaffold to position acidic and other functional groups in a specific orientation to bind to the transporter. nih.gov

An electrophilic center (the α-bromoketon in this case): For irreversible inhibitors, this group is positioned to react with a nucleophilic residue in the active site of the target enzyme.

For instance, in the development of casein kinase 1 (CK1) inhibitors, a 3,4-diaryl-isoxazole core was identified as a key pharmacophore. The isoxazole ring was predicted to pack between specific amino acid sidechains in the ATP binding site, and the ring nitrogen was proposed to form a hydrogen bond. nih.gov Modifications to the aryl substituents were then explored to optimize binding affinity and selectivity.

In Vitro Mechanistic Investigations in Biochemical or Cellular Systems

While no specific in vitro studies for this compound are publicly available, we can infer potential investigational approaches and outcomes based on related compounds.

Enzyme Inhibition Assays (e.g., IC50 determination for specific enzymes)

Given the broad range of activities of isoxazole derivatives, this compound could potentially inhibit various enzymes. Enzyme inhibition assays would be crucial to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

For example, various isoxazole derivatives have been shown to inhibit the following enzymes with varying potencies:

| Enzyme Target | Analog Type | IC50 Value (µM) |

| Carbonic Anhydrase | (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | 112.3 ± 1.6 |

| Cyclooxygenase-2 (COX-2) | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 0.55 ± 0.03 |

| 5-Lipoxygenase (5-LOX) | Isoxazole derivative C3 | 8.47 |

| 20-HETE Synthase | 5-(4-n-butoxyphenyl)isoxazole | 0.038 ± 0.01 |

This table presents data for analogous compounds and not for this compound.

The presence of the α-bromoketone in this compound suggests that it could act as an irreversible inhibitor. In such cases, the IC50 value would be time-dependent, and a more detailed kinetic analysis would be required to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Protein Binding Studies and Target Identification

The α-bromoketone functionality makes this compound a candidate for covalent protein binding. This property can be exploited for target identification studies. Techniques such as affinity chromatography or activity-based protein profiling (ABPP) could be employed. In ABPP, a reactive probe (like an α-bromoketone) is used to covalently label its protein targets in a complex biological sample. The labeled proteins can then be identified using mass spectrometry.

Bromoacetyl-containing compounds are known to react with thiol groups of cysteine residues in proteins, leading to protein alkylation. leapchem.comcreative-proteomics.com This covalent modification can alter the protein's function and is a common mechanism for irreversible enzyme inhibition.

Cellular Pathway Modulation Assays (e.g., gene expression, signal transduction)

Isoxazole derivatives have been shown to modulate various cellular pathways. For example, some benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, a key pathway in cancer progression. nih.gov These compounds were shown to decrease the mRNA expression of HIF-1α target genes like VEGF and PDK1 in a concentration-dependent manner.

Given the potential for this compound to interact with specific protein targets, it could modulate various signaling pathways. To investigate this, a range of cellular assays could be performed:

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing could be used to assess changes in the expression of genes involved in inflammation, apoptosis, or cell cycle regulation following treatment with the compound.

Western Blotting: This technique could be used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins.

Reporter Gene Assays: These assays can be used to monitor the activity of specific transcription factors and signaling pathways. For instance, a luciferase reporter assay could be used to measure the activity of pathways like NF-κB or AP-1, which are often involved in inflammatory responses.

Future Research Directions for 2 Bromo 1 3 Methoxyisoxazol 5 Yl Ethanone

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone, like many α-bromoketones, likely relies on traditional bromination methods that can be hazardous and environmentally detrimental. Future research should prioritize the development of more efficient and sustainable synthetic pathways.

Key Research Objectives:

Eco-Friendly Brominating Agents: Investigation into greener brominating agents to replace harsh reagents like elemental bromine is crucial. nih.gov Systems such as H2O2–HBr "on water" offer a promising alternative, minimizing the use of organic solvents and catalysts. researchgate.net Other potential reagents include N-bromosuccinimide (NBS) in conjunction with eco-friendly catalysts. The application of these methods to the specific substrate, 1-(3-methoxyisoxazol-5-yl)ethanone, needs to be systematically explored and optimized.

Catalytic Approaches: The development of catalytic methods for α-bromination is a significant area of interest. This could involve the use of organocatalysts or transition-metal catalysts to achieve high selectivity and efficiency under mild conditions. organic-chemistry.org For instance, boric acid catalyzed bromination has been shown to be an environmentally friendly protocol for various organic substrates. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency. Flow reactors can minimize the handling of hazardous intermediates and allow for precise control over reaction parameters.

Atom Economy: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. Future research should aim to develop synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A Korean patent describes a method for the α-bromination of phenyl alkyl ketone derivatives that focuses on recycling byproducts, showcasing a move towards more sustainable processes. google.com

Table 1: Comparison of Traditional and Potential Sustainable Bromination Methods

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Br2, Acid/Base Catalyst | Well-established | Hazardous, Corrosive, Poor Atom Economy |

| H2O2–HBr | Hydrogen Peroxide, Hydrobromic Acid | "On water", No organic solvent, High selectivity | Requires careful control of reaction conditions |

| NBS | N-Bromosuccinimide, Catalyst | Milder conditions, Easier handling | Stoichiometric waste |

| Catalytic | Bromide Source, Catalyst | High efficiency, Low catalyst loading | Catalyst cost and recovery |

| Flow Chemistry | Various | Enhanced safety, Scalability, Consistency | Initial setup cost |

Expanding the Scope of its Reactivity as a Building Block for Novel Molecular Architectures

This compound is a valuable bifunctional building block. The presence of the reactive α-bromo ketone moiety and the isoxazole (B147169) ring opens up numerous possibilities for the synthesis of diverse and complex molecular architectures. researchgate.net

Key Research Objectives:

Heterocyclic Synthesis: The α-bromoketone functionality is a classic precursor for the synthesis of a wide variety of heterocyclic systems, including thiazoles, imidazoles, and oxazoles, through condensation reactions with appropriate nucleophiles. nih.gov Future work should explore the reaction of this compound with a broad range of binucleophiles to construct novel fused and spirocyclic heterocyclic systems incorporating the isoxazole motif.

Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions starting from this building block would be an efficient strategy for generating molecular complexity in a single step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Click Chemistry: The isoxazole ring itself can be synthesized via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". While the target compound already contains the isoxazole, its derivatives could be designed to participate in further click reactions, enabling the modular construction of complex molecules.

Synthesis of Biologically Active Scaffolds: Given that isoxazole derivatives are known to exhibit a wide range of biological activities, future research should focus on utilizing this compound to synthesize novel compounds with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents. nih.govijpca.org

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Advanced Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new synthetic transformations.

Key Research Objectives:

Time-Resolved Spectroscopy: Techniques like time-resolved photoelectron spectroscopy can provide invaluable insights into the ultrafast dynamics of photochemical reactions. Studies on isoxazole have revealed that excitation with UV light can lead to rapid ring-opening within femtoseconds. nih.govresearchgate.netnih.gov Investigating the photodynamics of this compound could uncover novel light-induced transformations and provide a detailed picture of its excited-state reactivity.

Computational Modeling: Density Functional Theory (DFT) and other advanced computational methods can be employed to model reaction pathways, predict transition states, and understand the factors governing reactivity and selectivity. bohrium.com Such studies can elucidate the role of the methoxy and bromo substituents on the isoxazole ring's reactivity and guide the rational design of new reactions.

Kinetics and Isotope Labeling Studies: Classical mechanistic studies, including reaction kinetics and isotope labeling experiments, can provide complementary information to spectroscopic and computational methods, helping to fully elucidate reaction mechanisms.

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to the Compound |

| Time-Resolved Photoelectron Spectroscopy | Excited-state dynamics, reaction timescales | Understanding photochemical reactivity and potential for light-induced synthesis |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies | Predicting reactivity, selectivity, and designing new reactions |

| Kinetic Studies | Reaction rates, rate laws | Optimizing reaction conditions and understanding reaction mechanisms |

| Isotope Labeling | Atom tracking, bond formation/cleavage | Elucidating detailed reaction pathways |

Design and Synthesis of New Derivatives with Tunable Reactivity and Specific Target Selectivity

The modification of the core structure of this compound can lead to the development of new reagents and molecules with tailored properties.

Key Research Objectives:

Modulation of Electronic Properties: Introducing various substituents onto the isoxazole ring or modifying the methoxy group can alter the electronic properties of the molecule, thereby tuning the reactivity of the α-bromo ketone moiety. This would allow for the development of a library of related compounds with a spectrum of reactivities.

Introduction of Functional Groups: Incorporating additional functional groups can enable orthogonal reactivity, allowing for sequential and site-selective transformations. This is particularly important for the synthesis of complex molecules with multiple functional groups.

Structure-Activity Relationship (SAR) Studies: For derivatives designed for biological applications, systematic SAR studies are crucial to identify the structural features responsible for a desired biological activity and to optimize potency and selectivity. nih.gov

Pro-drugs and Bioisosteres: The isoxazole ring is a common motif in many pharmaceuticals. ijpca.org Future research could focus on designing derivatives of this compound as pro-drugs or as bioisosteric replacements for other functional groups in known bioactive molecules.

Exploration of its Potential in Materials Science or Catalyst Development, Beyond Biological Applications

While the primary focus for isoxazole derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science and catalysis. researchgate.netbohrium.com

Key Research Objectives:

Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The isoxazole ring could impart specific properties to the polymer backbone, such as thermal stability or specific optical properties.

Organic Electronics: Isoxazole-containing compounds have been investigated for their optical properties. bohrium.com Future work could explore the synthesis of derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of dye-sensitized solar cells.

Ligand Design for Catalysis: The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. Designing and synthesizing ligands based on the this compound scaffold for use in homogeneous catalysis is a promising area for exploration.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions involving the isoxazole ring could be exploited in the design of self-assembling systems and functional supramolecular materials.

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-1-(3-methoxyisoxazol-5-yl)ethanone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to acute toxicity risks (GHS Hazard Class 2) .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation hazards.

- Spill Management: Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition .

Q. How is this compound synthesized, and what are critical reaction parameters?

Methodological Answer:

- Bromination Strategy: Adapt methods from analogous compounds (e.g., bromination of 1-(4-methoxyphenyl)ethanone). React the parent ketone with bromine (Br₂) in chloroform at 0–25°C. Monitor stoichiometry (1:1 molar ratio) to avoid over-bromination .

- Workup: Quench excess Br₂ with sodium thiosulfate, followed by NaHCO₃ washes to remove acidic byproducts. Purify via recrystallization (ether/hexane) for ≥85% yield .

- Key Considerations: Optimize reaction time (≤30 min) to minimize side reactions like α,α-dibromination.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the isoxazole ring (δ 6.2–6.5 ppm for H₃-methoxyisoxazole) and bromoethanone moiety (δ 4.0–4.5 ppm for CH₂Br) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and isotopic patterns (Br signature).

- FT-IR: Confirm C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in bromoethanone derivatives?

Methodological Answer:

- Crystal Growth: Diffuse diethyl ether into a dichloromethane solution of the compound to obtain single crystals .

- Data Collection/Refinement: Use SHELXL for structure refinement. For example, 2-bromo-1-(4-methoxyphenyl)ethanone crystallizes in a monoclinic system (space group P2₁/c), with bond lengths (C-Br: 1.93 Å) and angles validated against density functional theory (DFT) .

- Applications: Resolve regiochemical outcomes (e.g., bromine positioning) and confirm isoxazole ring substitution patterns .

Q. What reaction pathways dominate in nucleophilic substitutions involving this compound?

Methodological Answer:

- SN2 Mechanisms: The α-bromo carbonyl group undergoes nucleophilic attack (e.g., by amines, thiols) to form C–N or C–S bonds. Optimize polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) .

- Competing Pathways: In aqueous conditions, hydrolysis may yield carboxylic acids. Control pH (<7) to favor substitution over elimination .

- Case Study: Reaction with thioureas forms bithiazoles, as seen in click chemistry applications .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer: